Methyl 4-{[(4-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 4-{[(4-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that features a benzoate ester linked to a hydroxypyrimidine moiety via a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-hydroxypyrimidine-2-thiol and methyl 4-bromomethylbenzoate in the presence of a base such as potassium carbonate. This step forms the thioether linkage.
Esterification: If the starting material is not already esterified, the benzoic acid derivative can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypyrimidine moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrimidine derivatives.
Antimicrobial Agents: Due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-{[(4-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate exerts its effects is largely dependent on its interaction with biological targets. The hydroxypyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4-hydroxypyrimidin-2-yl)sulfanyl]methyl}acetate
- Methyl 4-{[(4-hydroxypyrimidin-2-yl)sulfanyl]methyl}phenylacetate
Uniqueness
Methyl 4-{[(4-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to its specific structural features, such as the benzoate ester and the hydroxypyrimidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O3S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
methyl 4-[(6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12(17)10-4-2-9(3-5-10)8-19-13-14-7-6-11(16)15-13/h2-7H,8H2,1H3,(H,14,15,16) |
InChI Key |
SIGSYCPBRXSDRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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